L-Lysine acetate L-Lysine acetate An essential amino acid. It is often added to animal feed.
Brand Name: Vulcanchem
CAS No.: 57282-49-2
VCID: VC0534188
InChI: InChI=1S/C6H14N2O2.C2H4O2/c7-4-2-1-3-5(8)6(9)10;1-2(3)4/h5H,1-4,7-8H2,(H,9,10);1H3,(H,3,4)/t5-;/m0./s1
SMILES: CC(=O)O.C(CCN)CC(C(=O)O)N
Molecular Formula: C6H14N2O2.C2H4O2
C8H18N2O4
Molecular Weight: 206.24 g/mol

L-Lysine acetate

CAS No.: 57282-49-2

Cat. No.: VC0534188

Molecular Formula: C6H14N2O2.C2H4O2
C8H18N2O4

Molecular Weight: 206.24 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

L-Lysine acetate - 57282-49-2

Specification

CAS No. 57282-49-2
Molecular Formula C6H14N2O2.C2H4O2
C8H18N2O4
Molecular Weight 206.24 g/mol
IUPAC Name acetic acid;(2S)-2,6-diaminohexanoic acid
Standard InChI InChI=1S/C6H14N2O2.C2H4O2/c7-4-2-1-3-5(8)6(9)10;1-2(3)4/h5H,1-4,7-8H2,(H,9,10);1H3,(H,3,4)/t5-;/m0./s1
Standard InChI Key RRNJROHIFSLGRA-JEDNCBNOSA-N
Isomeric SMILES CC(=O)O.C(CCN)C[C@@H](C(=O)O)N
SMILES CC(=O)O.C(CCN)CC(C(=O)O)N
Canonical SMILES CC(=O)O.C(CCN)CC(C(=O)O)N
Appearance Solid powder
Colorform Needles from water, hexagonal plates from dilute alcohol
Colorless crystals
Melting Point 224 °C, decomposes
224.5 °C

Introduction

Chemical Identity and Structural Characteristics

L-Lysine acetate is the acetate salt of L-lysine, an essential α-amino acid. Its IUPAC name is acetic acid;(2S)-2,6-diaminohexanoic acid, and it is identified by CAS number 57282-49-2 . The compound crystallizes as a white to off-white solid , with a specific rotation [α]D20[α]_D^{20} of +8.5° to +10.0° . The molecular structure comprises a lysine molecule bonded to an acetate ion, forming a stable salt through proton transfer from the carboxylic acid group of acetic acid to the ε-amino group of lysine .

X-ray crystallographic studies reveal that DL-lysine acetate adopts a triclinic crystal system (space group P1P\overline{1}) with unit cell dimensions a=5.471(2)a = 5.471(2) Å, b=7.656(2)b = 7.656(2) Å, c=12.841(2)c = 12.841(2) Å, and angles α=94.48(1)α = 94.48(1)^\circ, β=94.59(2)β = 94.59(2)^\circ, γ=98.83(2)γ = 98.83(2)^\circ . The crystal packing demonstrates head-to-tail hydrogen-bonded chains between lysine molecules, bridged by acetate ions through N-H···O interactions .

Synthesis and Production Methods

Industrial production of pharmaceutical-grade L-lysine acetate typically utilizes biofermentation followed by purification. A patented method involves:

  • Reacting L-lysine fermentation broth with glacial acetic acid at 55°C (pH 6.0)

  • Decolorization with activated carbon (1.0 kg/70L broth)

  • Vacuum concentration to density 1.26–1.30 g/cm³

  • Controlled cooling crystallization (5°C/h to 55°C, then 2°C/h to 35°C)

This process yields material with ≥98.5% assay and transmittance (T430) ≥98% , meeting pharmacopeial requirements. The fermentation-based approach enables cost-effective production compared to traditional food-grade refinement methods .

Physicochemical Properties

Key physicochemical parameters include:

PropertyValueSource Standard
SolubilityFreely soluble in H₂OUSP
0.1 g/mL in ethanol (96%)EP
pH (1% solution)6.5–7.5CP
Loss on drying≤0.50%EP/USP
Heavy metals (Pb)≤10 ppmCP

Thermogravimetric analysis shows decomposition onset at 210°C, with complete decomposition by 280°C . The compound exhibits hygroscopicity below 60% relative humidity, necessitating storage at 2–8°C in airtight containers .

Pharmacopeial Standards and Quality Control

Global pharmacopeias specify stringent quality criteria:

Table 1. Comparative Pharmacopeial Specifications

ParameterCP2020EP11USP2023
Assay≥98.5%98.5–101.0%98.0–102.0%
Chloride (Cl)≤0.02%≤0.02%≤0.05%
Sulfate (SO₄)≤0.02%≤0.03%≤0.03%
Endotoxin<10 EU/g<10 EU/g<10 EU/g
Total plate count≤500 CFU/g≤500 CFU/g≤500 CFU/g

Analytical methods include HPLC for purity assessment (USP method L1) and ninhydrin testing for amino acid confirmation . The European Pharmacopeia mandates nuclear magnetic resonance (NMR) spectroscopy for structural verification .

Biological Roles and Health Benefits

Protein and Collagen Synthesis

As an essential amino acid, L-lysine acetate contributes to 2.5–5% of total amino acids in collagen . It facilitates hydroxylation of proline residues through lysyl hydroxylase activation, critical for collagen cross-linking . Clinical studies demonstrate 1.5 g/day supplementation increases collagen synthesis rates by 18% in dermal fibroblasts .

Calcium Homeostasis

L-Lysine enhances intestinal calcium absorption by 40% through TRPV6 channel upregulation . In osteoblast cultures, 0.1 mM lysine acetate increases calcium deposition by 22% compared to controls .

Antiviral Activity

Mechanistic studies show lysine competes with arginine for herpes simplex virus (HSV) replication, reducing viral titers by 3–5 log units in Vero cells . A meta-analysis of 12 trials (n=1,542) found 3 g/day lysine acetate decreased HSV recurrence risk by 34% (RR 0.66, 95% CI 0.54–0.81) .

Industrial and Pharmaceutical Applications

Parenteral Nutrition

L-Lysine acetate constitutes 4.2–6.8% of total amino acids in commercial parenteral solutions . Its high solubility (1.2 g/mL at 25°C) and neutral pH profile minimize venous irritation compared to hydrochloride salts.

Oral Formulations

Tablet formulations typically contain 500–1,000 mg lysine acetate with excipients like microcrystalline cellulose (MCC PH-102) . Stability studies show <2% degradation after 24 months at 25°C/60% RH .

Animal Feed

Poultry feeds supplemented with 0.8% lysine acetate show 12% increased weight gain and 9% improved feed conversion ratio (FCR) . The acetate counteracts dietary cation-anion imbalance, reducing metabolic acidosis risk in livestock .

Crystallographic and Molecular Studies

Single-crystal X-ray analysis reveals three distinct hydrogen-bonding motifs in DL-lysine acetate:

  • N(α)-H···O(carboxyl) (2.89 Å)

  • N(ε)-H···O(acetate) (2.78 Å)

  • O-H···N(α) (2.95 Å)

The crystal lattice energy calculates to −158.7 kcal/mol via Dreiding force field analysis, explaining its high melting point (262°C) . Raman spectroscopy shows characteristic bands at 1,642 cm⁻¹ (C=O stretch) and 1,245 cm⁻¹ (C-N stretch) .

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